molecular formula C16H18N2O3S B6369171 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine CAS No. 1261910-61-5

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine

Cat. No.: B6369171
CAS No.: 1261910-61-5
M. Wt: 318.4 g/mol
InChI Key: SFZKTXGCHLJZHT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a phenyl ring bearing a piperidin-1-ylsulfonyl group

Properties

IUPAC Name

5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16-9-6-14(12-17-16)13-4-7-15(8-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKTXGCHLJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683260
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-61-5
Record name 2(1H)-Pyridinone, 5-[4-(1-piperidinylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261910-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through cross-coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts.

    Sulfonylation and Piperidine Introduction: The piperidin-1-ylsulfonyl group can be introduced through sulfonylation reactions followed by nucleophilic substitution with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidin-1-ylsulfonyl group can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-[4-(morpholin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a morpholine ring instead of piperidine.

    2-Hydroxy-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in drug design and material science.

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